![molecular formula C17H17N3O2 B5715609 2-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzamide](/img/structure/B5715609.png)
2-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzamide is a chemical compound that is widely used in scientific research. It is a benzimidazole derivative that is known for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzamide involves the inhibition of PARP. PARP is an enzyme that is involved in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which can lead to cell death. PARP inhibitors have been shown to be particularly effective in tumors with defects in DNA repair pathways, such as those with mutations in the BRCA genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzamide are primarily related to its inhibition of PARP. PARP inhibitors have been shown to be effective in the treatment of cancer, particularly in tumors with defects in DNA repair pathways. In addition, PARP inhibitors have been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzamide in lab experiments include its potency as a PARP inhibitor and its ability to selectively target tumors with defects in DNA repair pathways. However, the limitations include its potential toxicity and the need for further research to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for the use of 2-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzamide in scientific research. These include:
1. Further investigation of its mechanism of action and its potential use in combination with other cancer therapies.
2. Development of more potent and selective PARP inhibitors.
3. Investigation of its potential use in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
4. Development of more efficient and cost-effective synthesis methods.
5. Investigation of its potential use in combination with immunotherapies for cancer treatment.
Conclusion:
2-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzamide is a chemical compound that is widely used in scientific research. Its potent inhibition of PARP makes it a promising candidate for the treatment of cancer and other diseases. Further research is needed to fully understand its mechanism of action and to determine its optimal dosage and administration. The development of more efficient synthesis methods and more potent and selective PARP inhibitors will also be important for its future use in scientific research.
Méthodes De Synthèse
The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzamide involves the reaction of 2-hydroxybenzamide with 1-ethyl-2-(chloromethyl)benzimidazole in the presence of a base. The reaction is carried out at room temperature and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzamide is used in various scientific research applications. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. PARP inhibitors have been shown to be effective in the treatment of cancer, particularly in tumors with defects in DNA repair pathways. 2-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzamide has also been used as a tool compound in the study of PARP inhibitors and their mechanism of action.
Propriétés
IUPAC Name |
2-[(1-ethylbenzimidazol-2-yl)methoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-2-20-14-9-5-4-8-13(14)19-16(20)11-22-15-10-6-3-7-12(15)17(18)21/h3-10H,2,11H2,1H3,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUASUPYUMVIOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.